molecular formula C11H16FNO B1272763 (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 418786-13-7

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B1272763
CAS No.: 418786-13-7
M. Wt: 197.25 g/mol
InChI Key: NDIIJKZDNPQYTK-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine characterized by a 4-fluorobenzyl group linked to a 2-methoxy-1-methylethyl moiety. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{FNO} $, with a molar mass of 210.27 g/mol. It is often synthesized as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIIJKZDNPQYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386110
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418786-13-7
Record name (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion from 4-fluorobenzyl chloride. A 1:1 molar ratio of reactants is typically employed, with a slight excess of amine (1.1–1.2 equivalents) to drive the reaction to completion. The general equation is:

$$
\text{4-Fluorobenzyl chloride} + \text{2-Methoxy-1-methyl-ethylamine} \rightarrow \text{this compound} + \text{HCl}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and reaction rate include:

Parameter Optimal Range Effect on Reaction Source
Solvent Dichloromethane, Toluene Polar aprotic solvents enhance rate
Base K2CO3, NaOH Neutralizes HCl, prevents side reactions
Temperature 60–80°C Higher temperatures accelerate kinetics
Reaction Time 12–24 hours Ensures complete conversion

For example, a protocol using toluene as the solvent and potassium carbonate as the base at 70°C for 18 hours achieved a 78% yield. The exclusion of moisture is critical to prevent hydrolysis of the benzyl chloride.

Reductive Amination: Alternative Pathway

Reductive amination offers a complementary route, particularly useful for avoiding harsh reaction conditions. This method involves the condensation of 4-fluorobenzaldehyde with 2-methoxy-1-methyl-ethylamine followed by reduction of the intermediate imine.

Stepwise Procedure

  • Condensation : The aldehyde and amine react in a 1:1 ratio in methanol at room temperature for 2 hours to form the imine.
  • Reduction : Sodium borohydride (1.2 equivalents) is added to reduce the imine to the amine.

The overall reaction is:

$$
\text{4-Fluorobenzaldehyde} + \text{2-Methoxy-1-methyl-ethylamine} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

Advantages and Limitations

  • Yield : 65–72%, slightly lower than nucleophilic substitution.
  • Selectivity : Minimizes over-alkylation by-products common in SN2 reactions.
  • Drawbacks : Requires anhydrous conditions and precise stoichiometry to avoid reduction of the aldehyde to alcohol.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Patent literature describes continuous-flow reactors and catalytic systems to enhance efficiency.

Continuous-Flow Reactor Design

A patented method utilizes a tubular reactor with the following features:

  • Residence Time : 30–60 minutes.
  • Temperature Control : 50°C to prevent thermal degradation.
  • Catalyst : Immobilized base catalysts (e.g., Amberlyst A21) to simplify product isolation.

This system achieves a 92% conversion rate with >99% purity, reducing solvent use by 40% compared to batch processes.

Purification and Isolation

Industrial protocols employ distillation under reduced pressure (10–15 mmHg) to isolate the amine. Key purity metrics include:

Impurity Acceptable Level Removal Method
Unreacted benzyl chloride <0.1% Activated carbon filtration
Solvent residues <50 ppm Rotary evaporation

Comparative Analysis of Methods

The table below summarizes the pros and cons of each method:

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nucleophilic substitution 75–80 95–98 High 120–150
Reductive amination 65–72 90–95 Moderate 180–200
Continuous-flow 85–92 >99 Very high 90–110

Nucleophilic substitution remains the preferred laboratory method due to its simplicity, while continuous-flow systems dominate industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that compounds with structural similarities to (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives and their effects on serotonin receptors, suggesting that modifications to the side chains can enhance efficacy against depression-related disorders .

2. Neurological Applications
Due to its interaction with neurotransmitter systems, this compound has been investigated for its potential use in treating neurological disorders such as anxiety and schizophrenia. The compound's ability to modulate dopamine and serotonin pathways positions it as a candidate for further exploration in neurological pharmacotherapy .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study conducted by researchers at a leading pharmaceutical institute synthesized several derivatives of this compound. They evaluated these compounds for their binding affinity to various receptor sites, demonstrating that certain modifications significantly increased potency against specific targets involved in mood regulation .

Case Study 2: Toxicological Assessment
An environmental toxicology assessment was performed on this compound to evaluate its safety profile. The results indicated low toxicity levels in standard assays, making it a viable candidate for further development in therapeutic applications without significant environmental impact.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The amine group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 4-fluoro-benzyl group is a common motif in dopamine transporter ligands, enhancing lipophilicity and metabolic stability . Methoxy groups (e.g., in 2-methoxy-1-methylethyl or 4-methoxy-benzyl) improve solubility but may reduce blood-brain barrier penetration compared to non-polar analogs .

Pharmacological Comparisons :

  • FMJ-G3 () demonstrated anti-inflammatory efficacy, likely due to its long decyl chain enhancing membrane interaction.
  • The piperidine derivative () retained dopamine transporter affinity, suggesting constrained ring systems maintain activity despite structural modifications.
  • Imidazole-containing analogs () exhibit irritant properties, highlighting the trade-off between bioactivity and safety profiles.

Physicochemical Properties :

  • Fluorine atoms increase molecular polarity and resistance to oxidative metabolism.
  • Methoxy groups contribute to higher boiling points and solubility in polar solvents compared to methyl or ethyl substituents .

Key Research Findings

  • Dopamine Transporter Selectivity: Piperidine and pyranose-modified derivatives () show retained transporter binding, emphasizing the flexibility of the central ring system.
  • Anti-inflammatory Potential: FMJ-G3 () outperforms simpler benzylamines, likely due to its extended alkyl chain enhancing hydrophobic interactions.
  • Safety Considerations : Imidazole derivatives () require careful handling due to irritant hazards, underscoring the need for structural optimization in drug development.

Biological Activity

(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The incorporation of a fluorine atom and a methoxy group into its molecular framework may enhance its pharmacokinetic properties, making it a candidate for further research in drug development.

The compound can be synthesized through nucleophilic substitution reactions involving 4-fluorobenzyl chloride and 2-methoxyethylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution process, followed by purification methods like recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy group influences solubility and bioavailability, potentially allowing for improved therapeutic efficacy.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at the benzyl position can lead to compounds with enhanced seizure protection in rodent models. The maximal electroshock (MES) test is commonly employed to evaluate these effects .

CompoundMES ED50 (mg/kg)Activity Level
This compoundTBDTBD
Standard Antiepileptic (Phenytoin)9.5Benchmark

Anticancer Potential

Similar compounds have been evaluated for their anticancer activities. For example, derivatives containing benzofuran structures have shown promising results against various cancer cell lines, indicating that modifications in the benzyl group can significantly impact biological efficacy .

CompoundCell Line TestedInhibition (%)
Benzofuran DerivativeHAAECs10-fold increase over standard
This compoundTBDTBD

Pharmacological Studies

Various studies have explored the pharmacological profiles of related compounds. For instance, fluorinated benzylamines have been linked to increased potency at dopamine transporters (DAT), suggesting that the incorporation of fluorine may enhance central nervous system activity .

Case Studies

  • Fluorinated Compounds : A study on N-(4′-substituted) benzyl derivatives demonstrated that substitutions at specific positions significantly influenced anticonvulsant activity, supporting the hypothesis that structural modifications can lead to enhanced therapeutic effects .
  • Cancer Research : Research on benzo[b]furan derivatives revealed that specific substitutions could lead to increased selectivity against cancer cell lines, highlighting the importance of molecular structure in determining biological activity .

Q & A

Q. What intermolecular interactions dominate the crystal packing of fluorinated benzylamines?

  • Methodological Answer : X-ray diffraction reveals C-F···H hydrogen bonds (2.5–3.0 Å) and edge-to-face π-π stacking (3.5–4.0 Å). Fluorine’s electronegativity stabilizes crystal lattices, reducing hygroscopicity. Thermal gravimetric analysis (TGA) assesses stability under heating .

Data Contradiction Analysis

Q. Why might HPLC retention times vary between batches of this compound?

  • Methodological Answer : Residual solvents (e.g., DCM, THF) or diastereomeric byproducts (e.g., from incomplete purification) alter retention times. Standardize mobile phase composition (e.g., 70:30 MeOH:H₂O with 0.1% TFA) and column temperature (25°C). Spiking with a pure reference compound identifies co-eluting impurities .

Q. How do reaction conditions affect the formation of over-alkylated byproducts?

  • Methodological Answer : Excess alkylating agent (e.g., methyl iodide) or prolonged reaction times promote over-alkylation. Kinetic monitoring via TLC (Rf ~0.4 in EtOAc/hexane) or in situ FTIR detects intermediate consumption. Quench reactions at 80–90% conversion to minimize byproducts .

Methodological Tables

Analytical Technique Key Parameters Application Reference
¹H NMR (400 MHz)δ 3.3 (OCH₃), δ 7.1–7.4 (Ar-H)Structural confirmation, purity assessment
HPLC-UVC18 column, 70:30 MeOH:H₂O, λ = 254 nmQuantification of impurities
X-ray CrystallographySpace group P2₁/c, Z = 4Absolute configuration determination
DFT CalculationsB3LYP/6-31G*, solvent = chloroformPrediction of electronic properties

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